3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-6-4-5-12(11-15)16(19)17-13-7-9-14(22-3)10-8-13/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXUEXDAQBVPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate typically involves the reaction of 4-methoxyaniline with phenyl isocyanate to form the intermediate 3-[(4-methoxyphenyl)carbamoyl]phenylamine. This intermediate is then reacted with dimethylsulfamoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules from the provided evidence. Key differences in substituents, molecular weight, and inferred properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The sulfamate group in the target compound is less acidic than sulfonic acid derivatives (e.g., Cpd C in ) but may act as a phosphate mimic in enzyme binding . Carbamoyl vs.
Substituent Effects :
- The 4-methoxy group in the target and the chalcone from Harrison et al. (2006) improves solubility compared to halogenated analogs (e.g., 4-fluoro-chalcone) .
- N,N-Dimethyl substitution on the sulfamate may reduce polarity compared to unsubstituted sulfamates, balancing lipophilicity for membrane permeability .
Structural Flexibility :
- Chalcones () exhibit variable dihedral angles (7.14°–56.26°) between aromatic rings, influencing conjugation and binding geometry. The target’s rigid carbamoyl-sulfamate scaffold likely restricts such flexibility, favoring selective interactions .
Biological Targeting :
- While the chalcones in are associated with antimicrobial or anticancer activity, the target’s sulfamate group aligns more closely with phosphatase inhibitors (e.g., LMWPTP inhibitors in ) .
Biological Activity
3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
The compound has the following structural formula:
This indicates the presence of a sulfamate group, which is known for its role in various biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted that derivatives with carbamate and sulfamate functionalities can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Mechanism of Action | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Apoptosis induction | MCF-7, HeLa | 15.2 |
| Related Carbamates | Cell cycle arrest | A549, PC3 | 10.5 |
Antiviral Activity
Additionally, the compound shows broad-spectrum antiviral activity. It has been observed to inhibit viral replication by interfering with viral protein synthesis and enhancing host immune responses . The interaction with cellular pathways involved in the immune response further supports its potential as an antiviral agent.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It influences pathways such as apoptosis and cell proliferation, particularly through interactions with proteins like p53 and DDX3X, which play crucial roles in cellular stress responses and tumorigenesis .
Study on Anticancer Activity
A notable case study involved the evaluation of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 15.2 µM in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent .
Antiviral Efficacy Assessment
In another study focusing on antiviral properties, the compound was tested against several viruses, showing effective inhibition of viral replication at concentrations that did not exhibit cytotoxic effects on host cells. This suggests a favorable therapeutic index for potential clinical applications .
Q & A
Q. What are the standard synthetic routes for 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl core. First, introduce the carbamoyl group via coupling of 4-methoxyphenyl isocyanate to a 3-aminophenyl intermediate. Next, sulfamate formation is achieved by reacting with dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) and temperature (0–5°C to minimize side reactions). Purity is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should be prioritized?
Methodological Answer:
- FT-IR: Confirm carbamoyl C=O stretch (~1680–1700 cm⁻¹) and sulfamate S=O asymmetric/symmetric stretches (~1150–1350 cm⁻¹).
- ¹H/¹³C NMR: Key signals include the methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and aromatic protons adjacent to the carbamoyl group (deshielded to δ ~7.5–8.0 ppm).
- HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error. Cross-reference with computed isotopic patterns .
Q. How should researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility: Perform gradient tests in DMSO, acetonitrile, and aqueous buffers (pH 4–9). For example, use UV-Vis spectroscopy to quantify solubility in PBS at 25°C (λ_max ~270 nm) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of sulfamate) are identified via LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or binding interactions of this compound in biological systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to estimate electron density at the sulfamate group (reactive site).
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Prioritize hydrogen bonds between the sulfamate oxygen and active-site zinc ions .
Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across assays?
Methodological Answer:
- Assay Validation: Cross-test in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s autofluorescence.
- Buffer Optimization: Adjust ionic strength (e.g., 150 mM NaCl) to mitigate nonspecific binding. Normalize data using a reference inhibitor (e.g., acetazolamide for carbonic anhydrase studies) .
Q. How can researchers design structure-activity relationship (SAR) studies to modify this compound for enhanced selectivity?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxyphenyl ring to enhance electrophilicity.
- Sulfamate Variants: Replace dimethylsulfamate with cyclic sulfamates (e.g., morpholinosulfamate) to restrict conformational flexibility. Evaluate changes via SPR (surface plasmon resonance) binding kinetics .
Q. What analytical workflows are recommended for detecting and quantifying degradation byproducts in long-term storage?
Methodological Answer:
- LC-HRMS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ ions for parent compound (m/z ~379) and major degradants (e.g., des-methyl sulfamate, m/z ~351).
- Forced Degradation: Expose to UV light (254 nm, 48 hours) and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C). Correlate degradation pathways with Arrhenius modeling .
Safety and Regulatory Considerations
Q. What are the critical hazards associated with this compound, and how should they be mitigated in lab settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
